molecular formula C22H21N7O2 B2654942 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097860-33-6

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2654942
CAS No.: 2097860-33-6
M. Wt: 415.457
InChI Key: KXPJNRGCISKXDZ-UHFFFAOYSA-N
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Description

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridazinone moieties.

    Reduction: Reduction reactions can be used to modify the benzotriazole ring or the pyridazinone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzotriazole and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloproteins. The piperidinyl and pyridazinone groups can interact with various biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one apart is its combination of multiple heterocyclic structures, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21-4-3-18(16-5-9-23-10-6-16)26-29(21)14-15-7-11-28(12-8-15)22(31)17-1-2-19-20(13-17)25-27-24-19/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJNRGCISKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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